REACTION_CXSMILES
|
NOS(O)(=O)=O.CC(C)([O-])C.[K+].[CH2:13]([O:20][C:21]1[CH:22]=[C:23]2[C:27](=[CH:28][CH:29]=1)[NH:26][CH:25]=[CH:24]2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CC(C)([O-])C.[K+].C[N:37]1CCCC1=O.NOS(O)(=O)=O.CN1CCCC1=O>CN1CCCC1=O>[CH2:13]([O:20][C:21]1[CH:22]=[C:23]2[C:27](=[CH:28][CH:29]=1)[N:26]([NH2:37])[CH:25]=[CH:24]2)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2,4.5.6,7.8|
|
Name
|
|
Quantity
|
5.3 kg
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
19.1 kg
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10.6 kg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
19.3 kg
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
15.5 kg
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
potassium tert-butoxide NMP
|
Quantity
|
0.4 kg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+].CN1C(CCC1)=O
|
Name
|
HOSA NMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O.CN1C(CCC1)=O
|
Name
|
potassium tert-butoxide NMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+].CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled to 0–5° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature of 14–29° C.
|
Type
|
CUSTOM
|
Details
|
to yield a solution
|
Reaction Time |
166 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=CN(C2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 kg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 953.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |